Lerociclib

Catalog No.
S005789
CAS No.
1628256-23-4
M.F
C26H34N8O
M. Wt
474.613
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lerociclib

CAS Number

1628256-23-4

Product Name

Lerociclib

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C26H34N8O

Molecular Weight

474.613

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Synonyms

G1T38; 7',8'-Dihydro-2'-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one

Description

G1T38(cas 1628256-23-4) is an oral, potent and selective CDK4/6 inhibitor for the treatment of Rb competent tumors, with highly selectivity for CDK4-cyclin D1 and CDK6-cyclin D3. G1T38 exhibits a low EC50 (<100 nM) in Rb competent cell lines compared to >3 μM in Rb null cells. In vivo, daily oral treatment with G1T38 causes significant, durable growth inhibition of tumors in a HER2/neu GEMM and in MCF7 xenograft breast cancer models. G1T38 is currently in a phase  I/II trial for treatment of breast cancer. 

Mechanism of Action:

Lerociclib works by targeting CDK4 and CDK6, which are critical proteins involved in cell cycle progression. By inhibiting these kinases, lerociclib prevents cancer cells from dividing and growing. This mechanism makes it a promising therapeutic strategy for cancers driven by uncontrolled cell proliferation, such as breast cancer. [Source: National Cancer Institute - ]

Clinical Trials:

Several clinical trials are currently evaluating the efficacy and safety of lerociclib, primarily in combination with other established therapies, for treating various breast cancer subtypes. One notable ongoing Phase III trial, LEONARDA-1, is investigating the effectiveness of lerociclib combined with fulvestrant in patients with hormone receptor-positive (HR-positive), HER2-negative advanced breast cancer who have progressed on prior endocrine therapy. This trial is expected to provide valuable data on lerociclib's potential in this specific patient population. [Source: ASCO - ]

Potential Advantages:

Preclinical and early clinical data suggest that lerociclib may offer several advantages over other CDK4/6 inhibitors. These include:

  • Continuous daily dosing: Unlike other CDK4/6 inhibitors requiring drug breaks, lerociclib allows for continuous daily administration, potentially improving patient compliance and treatment efficacy. [Source: Genor Biopharma - ]
  • Favorable safety profile: Studies have shown lerociclib to be associated with a lower incidence of common side effects like neutropenia, fatigue, and gastrointestinal issues compared to other CDK4/6 inhibitors. This could be beneficial for patients who experience difficulty tolerating harsher treatments. [Source: Genor Biopharma - ]

XLogP3

3.4

Wikipedia

Lerociclib

Dates

Modify: 2023-08-15
1. Oncotarget. 2017 Jun 27;8(26):42343-42358. doi: 10.18632/oncotarget.16216.

Preclinical development of G1T38: A novel, potent and selective inhibitor of
cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with
CDK4/6 sensitive tumors.

Bisi JE(1), Sorrentino JA(1), Jordan JL(2), Darr DD(2), Roberts PJ(1), Tavares
FX(3), Strum JC(1).

Author information:
(1)G1 Therapeutics, Preclinical Research and Development, Research Triangle Park,
Durham, North Carolina, USA.
(2)University of North Carolina, MP1U, Chapel Hill, North Carolina, USA.
(3)ChemoGenics BioPharma, Department of Chemistry, Research Triangle Park,
Durham, North Carolina, USA.

Inhibition of the p16INK4a/cyclin D/CDK4/6/RB pathway is an effective therapeutic
strategy for the treatment of estrogen receptor positive (ER+) breast cancer.
Although efficacious, current treatment regimens require a dosing holiday due to
severe neutropenia potentially leading to an increased risk of infections, as
well as tumor regrowth and emergence of drug resistance. Therefore, a next
generation CDK4/6 inhibitor that can inhibit proliferation of CDK4/6-dependent
tumors while minimizing neutropenia could reduce both the need for treatment
holidays and the risk of inducing drug resistance.Here, we describe the
preclinical characterization and development of G1T38; a novel, potent,
selective, and orally bioavailable CDK4/6 inhibitor. In vitro, G1T38 decreased
RB1 (RB) phosphorylation, caused a precise G1 arrest, and inhibited cell
proliferation in a variety of CDK4/6-dependent tumorigenic cell lines including
breast, melanoma, leukemia, and lymphoma cells. In vivo, G1T38 treatment led to
equivalent or improved tumor efficacy compared to the first-in-class CDK4/6
inhibitor, palbociclib, in an ER+ breast cancer xenograft model. Furthermore,
G1T38 accumulated in mouse xenograft tumors but not plasma, resulting in less
inhibition of mouse myeloid progenitors than after palbociclib treatment. In
larger mammals, this difference in pharmacokinetics allowed for 28 day continuous
dosing of G1T38 in beagle dogs without producing severe neutropenia. These data
demonstrate G1T38 has unique pharmacokinetic and pharmacodynamic properties,
which result in high efficacy against CDK4/6 dependent tumors while minimizing
the undesirable on-target bone marrow activity, thus potentially allowing G1T38
to be used as a continuous, daily oral antineoplastic agent.

Explore Compound Types